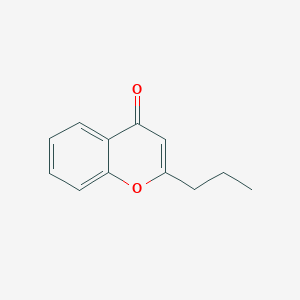

2-Propyl-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-propylchromen-4-one |

InChI |

InChI=1S/C12H12O2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

RLWICWUBNUTKAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Propyl 1 Benzopyran 4 One

De Novo Synthesis Approaches to the Benzopyran-4-one System

The construction of the fundamental benzopyran-4-one (chromone) ring can be achieved through several synthetic routes. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors, such as phenols and β-dicarbonyl compounds.

Condensation reactions are foundational in the synthesis of chromones. The Simonis reaction and the Claisen condensation represent two classical and effective approaches to creating the 2-alkylchromone framework.

The Simonis reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide (P₂O₅), to yield a chromone (B188151). wikipedia.org In the context of synthesizing 2-propyl-1-benzopyran-4-one, a phenol would be reacted with a β-ketoester such as ethyl 3-oxohexanoate. The reaction mechanism involves the activation of the ketone in the β-ketoester by P₂O₅, which then reacts with the hydroxyl group of the phenol. wikipedia.org Subsequently, the ester group is activated for an intramolecular electrophilic attack on the aromatic ring, leading to cyclization and formation of the chromone. wikipedia.org

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com To form a 2-propylchromone, a typical strategy involves the initial Claisen condensation between a 2-hydroxyacetophenone (B1195853) and an ester like ethyl butyrate. This reaction, in the presence of a base such as sodium ethoxide, forms a β-diketone intermediate (a 1-(2-hydroxyphenyl)hexane-1,3-dione). organic-chemistry.orgyoutube.com This intermediate is then subjected to acid-catalyzed cyclodehydration to afford the final this compound. The driving force for the initial condensation is the formation of a stabilized enolate of the resulting β-dicarbonyl compound. organic-chemistry.org

| Reaction | Key Reactants for this compound | Typical Catalyst/Reagent | Key Intermediate |

|---|---|---|---|

| Simonis Reaction | Phenol + Ethyl 3-oxohexanoate | Phosphorus pentoxide (P₂O₅) | Activated phenol ester |

| Claisen Condensation | 2-Hydroxyacetophenone + Ethyl butyrate | Strong base (e.g., NaOEt, NaH) | β-Diketone (1-(2-hydroxyphenyl)hexane-1,3-dione) |

A highly efficient and common method for synthesizing 2-alkylchromones involves the condensation of 2-hydroxyacetophenones with carboxylate esters. core.ac.uk This approach, often referred to as the Baker-Venkataraman rearrangement pathway, provides a direct route to the chromone skeleton.

The process begins with the acylation of a 2-hydroxyacetophenone with a butyryl derivative (such as butyryl chloride or butyric anhydride) to form an ester. This ester intermediate then undergoes an intramolecular rearrangement (the Baker-Venkataraman rearrangement) in the presence of a base (e.g., potassium hydroxide) to form a 1,3-diketone. The final step is an acid-catalyzed cyclization of the diketone, which eliminates a molecule of water to yield the this compound.

A direct, one-pot synthesis can also be achieved by reacting the 2-hydroxyacetophenone and an ethyl carboxylate ester (e.g., ethyl butyrate) with a strong base like sodium hydride. core.ac.uk This method has been successfully employed to synthesize a variety of C-2 side chain analogues by simply varying the carboxylate ester used in the reaction. core.ac.uk For example, using ethyl propionate (B1217596) or ethyl phenylacetate (B1230308) would yield the 2-ethyl and 2-benzyl derivatives, respectively. core.ac.uk

| Starting Carboxylate Ester | Resulting 2-Substituent | Product Name |

|---|---|---|

| Ethyl butyrate | Propyl | This compound |

| Ethyl propionate | Ethyl | 2-Ethyl-1-benzopyran-4-one core.ac.uk |

| Ethyl acetate | Methyl | 2-Methyl-1-benzopyran-4-one |

| Ethyl phenylacetate | Benzyl | 2-Benzyl-1-benzopyran-4-one core.ac.uk |

Modern organic synthesis has introduced advanced catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions for constructing the chromone ring. These methods often utilize transition metals or metal-free systems.

Transition metal catalysis, particularly with rhodium(III) and iridium(III), has been used for the site-selective functionalization of chromones through C-H activation. rsc.org While often used for derivatization, these principles can be applied to ring construction. For instance, a rhodium(III)-catalyzed reaction can achieve direct oxidative cross-coupling at the C-5 site of a chromone with various olefins. rsc.org Gold-catalyzed reactions have been developed for constructing 2,3-disubstituted chromone skeletons from o-hydroxyaryl enaminones, providing an efficient pathway under mild conditions. researchgate.net

In the realm of greener chemistry, the use of magnetic nanocatalysts has been reported for the synthesis of β-enaminones, which are key precursors for chromone annulation. researchgate.net These catalytic systems offer advantages such as environmental friendliness and ease of catalyst recovery. researchgate.net Metal-free approaches are also emerging, providing alternative synthetic routes that avoid the cost and potential toxicity of metal catalysts.

| Catalytic Method | Catalyst Example | Precursors/Reactants | Key Advantage |

|---|---|---|---|

| Gold Catalysis | Au(I) or Au(III) complexes | o-Hydroxyaryl enaminones, Aryldiazonium salts | Mild conditions, eco-friendly researchgate.net |

| Rhodium Catalysis | Rh(III) complexes | Chromones, Olefins (for functionalization) | High atom economy, C-H activation rsc.org |

| Nanomaterial Catalysis | Magnetic nano-catalysts | Various, for β-enaminone synthesis | Catalyst recovery, solvent-free conditions researchgate.net |

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective methods. Chirality can be introduced at the C2 position of the pyranone ring or on the propyl side chain. Asymmetric synthesis can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch

For related structures like flavanones and chromanones, catalytic asymmetric methods have been successfully applied. nih.gov For instance, a nickel-catalyzed asymmetric intramolecular reductive cyclization has been used to synthesize chiral chroman derivatives bearing quaternary stereocenters with excellent yield and enantioselectivity. chemrxiv.org Such catalytic systems, often employing chiral phosphine (B1218219) ligands, could potentially be adapted for the synthesis of chiral this compound analogues. chemrxiv.org

Another approach involves the kinetic resolution of a racemic mixture of a chromone precursor. encyclopedia.pubmdpi.com This can be accomplished using enzymes, such as lipases, which selectively react with one enantiomer, allowing for the separation of the two. mdpi.com The development of a stereoselective synthesis for a specific chiral this compound analogue would likely involve tailoring these existing methodologies to the specific substrate.

Functionalization and Derivatization of the 2-Propyl Moiety

Modifying the 2-propyl group of an existing this compound molecule allows for the fine-tuning of its properties. This can involve changing the length or branching of the alkyl chain.

The most straightforward method to modify the C-2 alkyl chain is not through post-synthesis modification of the propyl group but rather by selecting the appropriate starting materials during the de novo synthesis. As described in section 2.1.2, condensing a 2-hydroxyacetophenone with different carboxylate esters allows for the direct installation of various alkyl or aryl groups at the C-2 position. core.ac.uk To create a branched analogue, such as a 2-isopropyl derivative, one would use an ester like ethyl isobutyrate in the initial condensation step. core.ac.uk

Post-synthetic modification of the propyl chain is more challenging but conceptually possible. Advanced C-H activation strategies, while typically focused on the aromatic ring, could potentially be directed to the alkyl side chain under specific catalytic conditions. rsc.org A more conventional approach would involve synthesizing a derivative with a functional handle on the propyl chain. For example, a 2-(3-hydroxypropyl)-1-benzopyran-4-one could be synthesized and then subjected to further reactions like oxidation, chain extension, or substitution to achieve the desired modification. The synthesis of 2-aminopropyl benzopyran derivatives demonstrates how a functional group can be introduced onto the propyl chain via reductive amination of an aldehyde intermediate, which could then serve as a point for further derivatization. nih.gov

Introduction of Heteroatoms and Functional Groups within the Alkyl Chain (e.g., 2-aminopropyl derivatives)

The introduction of heteroatoms, such as nitrogen, into the 2-propyl side chain of the benzopyran-4-one core can significantly alter the molecule's physicochemical properties. A key example of this modification is the synthesis of 2-aminopropyl benzopyran derivatives.

The synthesis of these derivatives often begins with a chroman-4-one scaffold, which can be obtained through an Aldol condensation between o-hydroxyacetophenones and methyl ketones in the presence of a secondary amine via a Michael addition. nih.gov To achieve the desired 2-aminopropyl structure, a multi-step synthetic pathway is typically employed. One reported method starts from a precursor benzopyran ester. The free phenolic group of this precursor is first protected, for instance, using p-fluorobenzyl chloride in the presence of potassium carbonate. nih.gov

Following protection, two main pathways can be pursued. The first involves a controlled reduction of the ester group using a reagent like diisobutylaluminum hydride (DIBAL-H) to yield an aldehyde intermediate. This aldehyde then undergoes reductive amination with various amines to introduce the aminopropyl moiety. nih.gov A second pathway can be utilized to synthesize more complex derivatives, such as those incorporating an isoquinoline (B145761) moiety. nih.gov This often involves reaction with phosphoryl chloride followed by reduction with sodium borohydride. nih.gov

These synthetic strategies allow for the creation of a variety of 2-aminopropyl derivatives, including primary, secondary, tertiary, and even quaternary amines, by selecting the appropriate amine for the reductive amination step or through subsequent N-alkylation. nih.govrsc.org

Table 1: Synthetic Pathway for 2-Aminopropyl Benzopyran Derivatives

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | p-fluorobenzyl chloride, K2CO3, EtOH, reflux | Protects the phenolic hydroxyl group. |

| 2 | Reduction | DIBAL-H, DCM, -78 °C | Reduces the ester to an aldehyde. |

| 3 | Reductive Amination | Amine (e.g., p-methoxyphenylethylamine), NaBH(OAc)3, AcOH | Introduces the aminopropyl side chain. |

| 4 | N-methylation (optional) | HCHO, HCO2H, MeOH, reflux; NaBH4 | Converts secondary amines to tertiary amines. |

| 5 | Quaternization (optional) | MeI, DMF, reflux | Converts tertiary amines to quaternary ammonium (B1175870) salts. |

Substitutions on the Benzene (B151609) Ring of this compound

The benzene ring of the this compound scaffold is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties.

Halogenation Studies on the Benzene Moiety

Halogenation of the benzene ring of this compound typically proceeds via an electrophilic aromatic substitution mechanism. studymind.co.uklibretexts.org This reaction involves the replacement of a hydrogen atom on the aromatic ring with a halogen atom (chlorine, bromine, or iodine). chemistrysteps.comuobabylon.edu.iq

For bromination and chlorination, the reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen. libretexts.orgchemistrysteps.com The catalyst polarizes the halogen molecule (e.g., Br-Br), creating a potent electrophile (Br⁺) that can be attacked by the electron-rich benzene ring. libretexts.orgchemistrysteps.com The reaction proceeds through the formation of a positively charged intermediate, which then loses a proton to restore aromaticity and yield the halogenated product. studymind.co.uk

The position of halogenation on the benzene ring is directed by the existing substituents. The ether oxygen and the carbonyl group of the benzopyran-4-one ring system influence the regioselectivity of the substitution. Halogens are generally ortho, para-directors, although they are deactivating groups. chemistrysteps.com

Iodination is also possible but often requires an oxidizing agent, like nitric acid, because iodine itself is less reactive. uobabylon.edu.iq Conversely, direct fluorination is typically avoided as the reaction with fluorine is highly exothermic and difficult to control. uobabylon.edu.iq

Hydroxylation and Alkoxylation Patterns

Hydroxyl (-OH) and alkoxy (-OR) groups can be introduced onto the benzene ring of the benzopyran-4-one scaffold, often by starting the synthesis with appropriately substituted precursors. The synthesis of methoxy-substituted benzopyran-4-one derivatives, for example, begins with substituted ortho-hydroxy acetophenones. nih.gov

A common method for constructing the chromone ring is the Vilsmeier-Haack reaction. nih.gov For instance, to synthesize a 6-methoxy-benzopyran-4-one derivative, one would start with an ortho-hydroxy acetophenone (B1666503) bearing a methoxy (B1213986) group at the corresponding position. This starting material is then reacted with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield the 3-formyl-6-methoxy-benzopyran-4-one. nih.gov Similarly, 5-methoxy and 7-methoxy derivatives can be synthesized from the corresponding methoxy-substituted o-hydroxyacetophenones. nih.gov

Enzymatic methods have also been explored for hydroxylation. For example, vanillyl alcohol oxidase has been shown to catalyze the enantioselective hydroxylation of 4-alkylphenols, suggesting the potential for biocatalytic approaches to introduce hydroxyl groups onto similar phenolic structures. nih.gov

Integration of Complex Ring Systems or Heterocyclic Moieties

The benzopyran-4-one core can be fused or linked to other complex ring systems and heterocyclic moieties to create more elaborate molecular architectures. These modifications can lead to compounds with unique three-dimensional shapes and biological activities.

One approach involves constructing the benzopyran ring onto a pre-existing complex molecule. For example, benzofuro[3,2-g]-benzopyran-2-one derivatives have been synthesized starting from 2,4-dihydroxyacetophenone. This involves condensation with 2-bromocyclohexanone, followed by cyclization and reaction with diethyl carbonate to form a tetrahydro-benzofuro-benzopyran-2-one system.

Another strategy is to build additional rings onto the benzopyran-4-one scaffold. For instance, a pyran ring can be fused to a benzofuranobenzopyranone through condensation with benzalacetone. Furthermore, benzopyran derivatives can be condensed with aromatic aldehydes in the presence of a catalyst like anhydrous zinc chloride to form fused pyrimidine (B1678525) systems, such as benzopyranopyrimidines. The reaction of chromones with hydrazine (B178648) hydrate (B1144303) is a well-known method to produce 3(5)-(2-hydroxyaryl)pyrazoles, where the pyran ring is opened and recyclized to form the pyrazole (B372694) ring. mdpi.com

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive scaffolds) to create a single hybrid molecule. nih.govresearchgate.net This approach aims to produce compounds with improved affinity, selectivity, or a broader spectrum of activity compared to the individual components. nih.gov The benzopyran-4-one scaffold is considered a "privileged structure" and has been widely used in the design of such hybrid molecules. mdpi.comijrpc.com

Conjugation with Other Established Bioactive Scaffolds

A notable example of this strategy is the synthesis of hybrid molecules combining the benzopyran-4-one core with an isoxazole (B147169) moiety, another heterocycle with recognized biological importance. mdpi.com The synthesis of these hybrids involves preparing the two scaffolds with appropriate functional groups that allow for their conjugation.

Typically, a 3-formyl benzopyran-4-one is first synthesized from an ortho-hydroxy acetophenone. nih.gov The 3-formyl group can then be modified, for example, by reduction to a hydroxymethyl group (-CH₂OH). nih.gov This hydroxyl group can then be esterified with a carboxylic acid-functionalized isoxazole, such as 3,5-dimethylisoxazole-4-carboxylic acid, to form the final hybrid molecule linked by an ester bridge. nih.gov

Researchers have explored various chemical linkers to connect the two scaffolds, including ester, acetal, and amide bonds, to investigate how the nature of the linker influences the properties of the resulting hybrid compound. nih.gov This modular approach allows for the generation of a library of hybrid compounds for biological screening. nih.govmdpi.com

Table 2: Examples of Linkers Used in Benzopyran-4-one Hybrid Molecules

| Linker Type | Functional Group on Benzopyran-4-one | Functional Group on Bioactive Scaffold | Resulting Linkage |

|---|---|---|---|

| Ester | 3-(Hydroxymethyl) | Carboxylic acid | Ester (-COO-) |

| Acetal | 3-Formyl | Diol | Acetal (-O-CH-O-) |

| Amide | 3-Carboxylic acid | Amine | Amide (-CONH-) |

| Reverse Ester | 3-Carboxylic acid | Hydroxyl | Ester (-COO-) |

Prodrug Strategies for Modulating Pharmacological Profiles

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active parent molecule. This approach involves the chemical modification of the active drug to form a new compound, the prodrug, which is inactive in its own right. Following administration, the prodrug undergoes enzymatic or chemical conversion in the body to release the active parent drug. The primary goals of a prodrug strategy include improving solubility, increasing chemical stability, enhancing permeability and absorption, prolonging duration of action, and enabling site-specific drug delivery.

While specific research on prodrug strategies for this compound is not extensively documented in publicly available literature, the structural features of this compound, namely the benzopyran-4-one core, offer potential sites for chemical modification to create prodrugs. The general principles of prodrug design can be applied to this scaffold to modulate its pharmacological profile. Common prodrug approaches that could be hypothetically applied to this compound, based on its functional groups, include the formation of ester, carbamate (B1207046), or phosphate (B84403) derivatives.

Ester Prodrugs:

Esterification is a common method for creating prodrugs of compounds containing hydroxyl or carboxylic acid functional groups. In the case of derivatives of the this compound scaffold that may possess a hydroxyl group, this functionality could be esterified with various promoieties to enhance lipophilicity and, consequently, membrane permeability. The choice of the promoiety can be tailored to control the rate of hydrolysis by plasma and tissue esterases, thereby influencing the release rate of the active drug.

Carbamate Prodrugs:

For derivatives of this compound containing a phenolic hydroxyl or an amino group, carbamate prodrugs could be synthesized. Carbamate linkages are known to exhibit a range of stabilities towards enzymatic and chemical hydrolysis, which can be modulated by the nature of the substituents on the carbamate nitrogen. This approach can be particularly useful for protecting a phenolic hydroxyl group from rapid first-pass metabolism.

Phosphate Prodrugs:

To significantly enhance the aqueous solubility of a drug, the introduction of a phosphate ester group is a widely used strategy. For a hydroxylated derivative of this compound, a phosphate ester prodrug could be prepared. These prodrugs are typically highly water-soluble and are rapidly cleaved by endogenous phosphatases to release the active parent drug. This strategy is particularly beneficial for developing formulations for parenteral administration.

The successful application of these prodrug strategies to this compound or its active derivatives would require extensive research to synthesize and evaluate the prodrugs for their physicochemical properties, stability, and pharmacokinetic profiles. The following table provides a hypothetical overview of potential prodrug modifications and their intended pharmacological modulation.

| Prodrug Type | Potential Promoieties | Target Functional Group (on a derivative) | Intended Pharmacological Modulation |

| Ester | Acetate, Pivalate, Amino acids | Hydroxyl | Increased lipophilicity, enhanced permeability, sustained release |

| Carbamate | Alkylamines, Arylamines | Phenolic Hydroxyl, Amino | Protection from first-pass metabolism, controlled release |

| Phosphate | Monophosphate | Hydroxyl | Increased aqueous solubility for parenteral formulations |

It is crucial to note that the development of any prodrug requires careful consideration of the properties of the promoiety released upon cleavage, as it should be non-toxic and readily eliminated from the body. Further research is necessary to explore the feasibility and effectiveness of these prodrug strategies for this compound.

Preclinical Pharmacological Investigations and Biological Activities of 2 Propyl 1 Benzopyran 4 One and Analogues

General Spectrum of Biological Activities Associated with Chromone (B188151) Derivatives

The chromone core (4H-1-benzopyran-4-one) is a recurring structural feature in numerous bioactive molecules, making it a privileged scaffold in the process of drug discovery. nih.gov Compounds derived from this basic structure are known to possess a broad range of pharmacological properties. Scientific literature extensively documents that chromone derivatives are associated with anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial activities. nih.govnih.gov This wide spectrum of bioactivity has established the chromone framework as a valuable template for the development of novel therapeutic agents. nih.gov

The biological significance of the benzopyran-4-one skeleton extends to a variety of therapeutic areas, including roles as antiallergic, antitubercular, antidiabetic, and antihypertensive agents. researchgate.net The adaptability of the chromone ring system allows for the synthesis of a multitude of derivatives, each with the potential for unique and enhanced biological effects. This inherent versatility has made chromone and its analogues a focal point of research in the quest for new and more effective treatments for a range of human diseases.

Antimicrobial and Antifungal Research

The investigation into the antimicrobial and antifungal properties of 2-Propyl-1-benzopyran-4-one and its analogues has revealed promising activity against a variety of pathogenic microorganisms. These studies are crucial in the ongoing search for new agents to combat infectious diseases, particularly in the face of rising antimicrobial resistance.

Analogues of this compound have demonstrated notable antibacterial activity. Specifically, certain 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.gov In vitro studies have determined the minimum inhibitory concentration (MIC) of these compounds, a key indicator of their antibacterial potency.

For instance, compounds 11 and 16 from a synthesized series of 6-aminomethyl derivatives exhibited an MIC of 10 µg/mL against Staphylococcus aureus and Escherichia coli. nih.gov This level of activity highlights the potential of this class of benzopyran-4-ones as a source for the development of new antibacterial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivative (Compound 11) | Staphylococcus aureus | 10 |

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivative (Compound 11) | Escherichia coli | 10 |

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivative (Compound 16) | Staphylococcus aureus | 10 |

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivative (Compound 16) | Escherichia coli | 10 |

In addition to their antibacterial effects, analogues of this compound have been evaluated for their antifungal properties. The aforementioned 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives, compounds 11 and 16, also displayed activity against fungal pathogens. nih.gov

These compounds were tested against Rhizopus oryza and Penicillium citrinum, demonstrating an MIC of 10 µg/mL for both fungal species. nih.gov This dual antibacterial and antifungal activity underscores the broad-spectrum antimicrobial potential of this structural class.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivative (Compound 11) | Rhizopus oryza | 10 |

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivative (Compound 11) | Penicillium citrinum | 10 |

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivative (Compound 16) | Rhizopus oryza | 10 |

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivative (Compound 16) | Penicillium citrinum | 10 |

Research into the antimycobacterial potential of chromone derivatives has identified promising activity in analogues of this compound. Specifically, the reduced form, 2-propyl-4-chromanol, has been evaluated for its efficacy against Mycobacterium tuberculosis.

In a study assessing a series of 4-chromanone (B43037) and chalcone (B49325) derivatives, 2-propyl-4-chromanol (4a) demonstrated the most potent activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.govmdpi.com This finding is particularly significant given the urgent need for new drugs to treat tuberculosis, a disease for which resistance to existing therapies is a growing concern. The activity of this 2-propyl substituted chromanol highlights the importance of the alkyl chain at the 2-position for antimycobacterial efficacy. mdpi.com

Anticancer and Cytotoxic Effects

The potential of this compound and its analogues as anticancer agents has been a subject of significant investigation. These studies have primarily focused on evaluating the cytotoxic effects of these compounds against various human cancer cell lines.

A number of studies have reported the in vitro cytotoxicity of benzopyran-4-one derivatives against a panel of human cancer cell lines, providing crucial data on their potential as anticancer agents. For example, a series of benzopyran-4-one-isoxazole hybrid compounds displayed significant antiproliferative activities. researchgate.net The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these evaluations.

One study synthesized three series of 2-aminopropyl benzopyran derivatives and tested their cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-436) and normal breast epithelial cells (MCF10A). The results indicated that the presence of an amine group and a p-fluorobenzyloxy substituent in the chromanol ring were important for cytotoxic activity, with IC50 values ranging from 1.5 µM to 58.4 µM. nih.gov

Another study on novel chroman-4-one and chromone-based SIRT2 inhibitors tested two compounds for their antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. Both compounds demonstrated antiproliferative effects that correlated with their SIRT2 inhibition potency. nih.gov

| Compound/Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzopyran-4-one-isoxazole hybrid (5a) | MDA-MB-231 (Breast) | 5.6 - 17.84 |

| Benzopyran-4-one-isoxazole hybrid (5c) | Various Cancer Cell Lines | 3.3 - 12.92 |

| 2-aminopropyl benzopyran derivatives | MDA-MB-231 (Breast) | 1.5 - 58.4 |

| 2-aminopropyl benzopyran derivatives | MDA-MB-436 (Breast) | 1.5 - 58.4 |

| Chromanone-based SIRT2 inhibitor | MCF-7 (Breast) | Data correlates with SIRT2 inhibition |

| Chromanone-based SIRT2 inhibitor | A549 (Lung) | Data correlates with SIRT2 inhibition |

Molecular Mechanisms of Apoptosis and Necrosis Induction

Scientific literature lacks specific studies detailing the molecular mechanisms of apoptosis and necrosis induction by this compound. However, research on various substituted benzopyran-4-one analogues suggests that this class of compounds can induce programmed cell death in cancer cells. For instance, certain benzopyran-4-one derivatives have been shown to trigger apoptosis through the intrinsic mitochondrial pathway. This pathway is often characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspase enzymes, leading to controlled cellular dismantling.

Necrosis, or programmed necrosis (necroptosis), is another form of regulated cell death. It is typically initiated by different signaling pathways than apoptosis and is characterized by cell swelling and rupture, leading to an inflammatory response. There is currently no available research specifically investigating the role of this compound in inducing necrosis or necroptosis.

Studies on Cell Cycle Arrest and Proliferation Inhibition

There is a lack of specific research on the effects of this compound on cell cycle arrest and proliferation inhibition. Studies on other benzopyran-4-one derivatives have indicated potential anti-proliferative effects in various cancer cell lines. These effects are often associated with the induction of cell cycle arrest at different phases, such as G1, S, or G2/M. Cell cycle arrest prevents the cell from progressing through the division cycle, thereby inhibiting tumor growth. The specific molecular targets and pathways involved in cell cycle arrest by benzopyran-4-one analogues can vary depending on the specific substitutions on the benzopyran-4-one core structure and the type of cancer cell being studied.

Anti-inflammatory and Immunomodulatory Activities

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, IL-5)

While direct evidence for this compound is not available, the broader class of chromone derivatives has been investigated for anti-inflammatory properties. Some of these compounds have demonstrated the ability to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a common mechanism for many anti-inflammatory drugs.

Interleukin-5 (IL-5) is a cytokine that plays a crucial role in the maturation, recruitment, and activation of eosinophils, a type of white blood cell involved in allergic inflammation and asthma. There are no specific studies found that investigate the effect of this compound on IL-5 production or activity.

Modulation of Mast Cell Mediator Release

Mast cells are key players in allergic and inflammatory responses, releasing a variety of mediators such as histamine (B1213489) and leukotrienes upon activation. Some chromone derivatives, most notably cromolyn (B99618) sodium (a dicarboxylic acid derivative of a chromone), are known to stabilize mast cells and inhibit the release of these inflammatory mediators. The mechanism of action is thought to involve the prevention of calcium influx into the mast cell, which is a critical step in the degranulation process. Specific studies on the direct effect of this compound on mast cell mediator release have not been identified.

Antioxidant Research

Free Radical Scavenging Capabilities

The antioxidant potential of various benzopyran-4-one derivatives has been explored in several studies. These compounds can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The free radical scavenging ability is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity of these compounds is influenced by the nature and position of substituents on the benzopyran-4-one ring system. Phenolic hydroxyl groups, in particular, are known to contribute significantly to the antioxidant activity. Specific data on the free radical scavenging capabilities of this compound is not available in the current literature.

Below is a hypothetical data table illustrating the kind of data that would be generated from a DPPH assay for a series of benzopyran-4-one analogues.

| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging Activity |

| Analogue A | 10 | 25.3 |

| 50 | 68.1 | |

| 100 | 89.5 | |

| Analogue B | 10 | 15.8 |

| 50 | 45.2 | |

| 100 | 72.3 | |

| Ascorbic Acid (Standard) | 10 | 95.2 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Receptor Modulation Studies

Dopamine (B1211576) receptors, particularly the D2 subtype, are crucial targets for therapeutic agents used in the treatment of neurological and psychiatric disorders. mdpi.com Dopamine autoreceptors are presynaptic D2 receptors that regulate the synthesis and release of dopamine. Agonists of these autoreceptors can reduce dopaminergic neurotransmission and have potential applications as antipsychotics. nih.gov

While direct studies on the dopamine autoreceptor agonism of this compound were not found, research on structurally related compounds provides strong indications of the potential activity of this chemical class. For instance, a series of 3-N,N-di-n-propylamino-2-chromanones, which are analogues of dopamine, have been synthesized and evaluated for their dopaminergic activity. researchgate.net Although these specific compounds showed only weak D2 receptor activity, other chroman analogues have demonstrated more significant effects.

Furthermore, a study on indolizidine and quinolizidine (B1214090) derivatives of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) explored the structure-activity relationships for this class of compounds. nih.gov The search for selective dopamine autoreceptor agonists is an ongoing effort in medicinal chemistry, and the benzopyranone scaffold represents a viable starting point for the design of new modulators of dopaminergic signaling.

Table 4: Dopamine Receptor Binding Affinity of Representative Analogues This table illustrates the dopamine receptor activity of compounds structurally related to the benzopyranone class.

| Compound/Analogue | Receptor | Activity | Reference |

|---|---|---|---|

| 3-N,N-di-n-propylamino-2-chromanones | D2 | Weak dopaminergic activity | researchgate.net |

| Equatorial indolizidine derivative 19e | Dopamine Autoreceptor | Selective autoreceptor agonist profile | nih.gov |

| MCL-536 | D2 | High affinity agonist (Kd = 0.8 nM) | nih.gov |

Selective Estrogen Receptor Modulator (SERM) Activity

Analogues of this compound have been investigated for their potential as Selective Estrogen Receptor Modulators (SERMs). SERMs are compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. nih.gov This dual activity makes them promising therapeutic agents for conditions such as postmenopausal osteoporosis and breast cancer. nih.gov

Research into a series of 3-phenylbenzopyran derivatives has revealed potent SERM activity. These compounds were assessed for their binding affinity to estrogen receptor subtypes ERα and ERβ, as well as their pharmacological effects on the rat uterus. nih.gov The binding affinity was found to be largely influenced by the nature and position of substituents on the 3-phenyl ring. nih.gov For instance, a small, hydrophobic substituent at the 4'-position of the phenyl ring was shown to interact with a small accessory binding cavity, while di-substitution at the 3' and 4' positions led to some selectivity for ERα. nih.gov

In vivo studies on these analogues demonstrated their ability to inhibit agonist-stimulated uterine growth with minimal proliferative effects, a key characteristic of a SERM. nih.gov The length of the basic side chain on the benzopyran scaffold was found to affect the uterine activity. nih.gov One particular compound from this series, designated CHF4227, exhibited both excellent binding affinity and significant antagonist activity in the uterus. nih.gov

Another study focused on 2- and 3-substituted-7-methoxy-4H-1-benzopyran-4-one derivatives and evaluated their uterotrophic and antiuterotrophic activities in rats. nih.gov The compound 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one demonstrated the highest antiestrogenic activity, inhibiting the uterotrophic effect of estradiol (B170435) by 65%. nih.gov Conversely, 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one showed the most potent uterotrophic activity. nih.gov These findings highlight the significant impact of substitution patterns on the pharmacological profile of benzopyran-4-one derivatives as SERMs.

Table 1: SERM Activity of Selected Benzopyran-4-one Analogues

| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | In Vivo Uterine Activity |

|---|---|---|---|

| CHF4227 | High | High | Antagonist |

| 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | Not Reported | Not Reported | 65% Antiestrogenic Activity |

| 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one | Not Reported | Not Reported | 87% Uterotrophic Activity |

This table presents a selection of data from studies on benzopyran-4-one analogues to illustrate their SERM properties. The specific activities are dependent on the full chemical structure of each analogue.

Interactions with Serotonin (B10506) Receptors (e.g., 5-HT2B Receptor)

The interaction of benzopyran-4-one analogues with serotonin receptors has also been a subject of preclinical investigation. Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of serotonin, a key neurotransmitter involved in a wide range of physiological and behavioral functions. nih.gov The 5-HT2B receptor, in particular, is expressed in the central and peripheral nervous systems and has been implicated in various functions, including cardiovascular regulation and mood. reprocell.com

The 5-HT2B receptor is known to be a target for various drugs, and its stimulation has been associated with valvular heart disease, making the screening of new compounds for 5-HT2B agonism a critical step in drug development. reprocell.com Although specific data for this compound is lacking, the established interaction of the broader benzopyran class with serotonin receptors suggests that this is a relevant area for future investigation.

Table 2: Interaction of Selected Benzopyran Analogues with Serotonin Receptors

| Compound Class | Receptor Target | Key Findings |

|---|

| 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives | 5-HT1A | High-affinity binding, with both full and partial agonists identified. (R)-enantiomers showed higher affinity. |

This table highlights the interaction of a class of benzopyran analogues with a specific serotonin receptor, indicating the potential for this scaffold to interact with the serotonergic system.

Structure Activity Relationship Sar Studies of 2 Propyl 1 Benzopyran 4 One and Its Analogues

Influence of the 2-Propyl Side Chain Modifications on Biological Activity

The substituent at the C-2 position of the benzopyran-4-one ring plays a pivotal role in determining the molecule's interaction with biological targets. Modifications to the 2-propyl side chain, including changes in its length, branching, and the introduction of functional groups, have been shown to significantly modulate biological activity.

Research into 2-alkylchromone analogues has demonstrated that even minor variations in the length and branching of the C-2 alkyl chain can have a substantial impact on bioactivity. Studies on a series of chromone (B188151) derivatives have shown that short alkyl chains, such as ethyl and propyl, are effective for certain biological activities.

For instance, in a study evaluating cytotoxicity against brine shrimp (Artemia salina), 2-alkyl derivatives of 7,8-(methylenedioxy)-1-benzopyran-4-one showed significant activity. The 2-ethyl and 2-propyl analogues were both found to be potent, indicating that a chain length of two to three carbons is favorable for this endpoint. Similarly, another series of C-2 side-chain analogues of 5-hydroxy-7-methoxy-1-benzopyran-4-one were synthesized and evaluated for cytotoxic activity. The 2-isopropyl derivative, which introduces branching, was also found to exhibit significant cytotoxicity, suggesting that modest steric bulk at this position is well-tolerated and can be beneficial for activity.

| Compound | C-2 Substituent | Biological Activity Noted |

| 2-Ethyl-7,8-(methylenedioxy)-1-benzopyran-4-one | Ethyl | Significant cytotoxic activity |

| 2-Propyl-7,8-(methylenedioxy)-1-benzopyran-4-one (Granulosin) | n-Propyl | Significant cytotoxic activity |

| 5-Hydroxy-2-isopropyl-7-methoxy-1-benzopyran-4-one | Isopropyl | Significant cytotoxic activity |

The introduction of terminal functional groups onto the 2-propyl side chain is a key strategy observed in naturally occurring chromones and synthetic analogues to alter physicochemical properties and biological activity. The addition of polar groups, such as hydroxyl (-OH) or oxo (=O), can influence a compound's solubility, metabolic stability, and ability to form hydrogen bonds with target receptors.

Nature provides examples of such modifications. The compound (2′R)-7-hydroxy-5-methyl acetate-2-(2′-hydroxypropyl)-1-benzopyran-4-one was isolated from the roots of Rumex dentatus. nih.gov This molecule features a hydroxyl group on the second carbon of the propyl chain. While this specific compound did not exhibit antifungal activity in the tested assay, its existence highlights a natural biosynthetic pathway for introducing such functionality. nih.gov

Similarly, a chromone derivative isolated from Aloe vera, 7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[...]-1-benzopyran-4-one, contains a ketone group on its C-2 side chain. The presence of these oxidized propyl chains in natural products suggests that functionalization of the alkyl group is a recurring motif for modulating the parent compound's properties. The introduction of these hydrogen bond donors and acceptors can facilitate more specific interactions with biological macromolecules, potentially leading to altered or enhanced activity profiles compared to the simple alkyl chain.

Impact of Substitutions on the Benzene (B151609) Ring on SAR

Substituents on the benzene portion (A-ring) of the 2-propyl-1-benzopyran-4-one scaffold significantly influence its electronic and steric properties, thereby affecting its biological activity.

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the benzene ring are critical determinants of SAR.

Hydroxyl Groups: The presence of a hydroxyl group at the C-5 position has been identified as a particularly important feature for the cytotoxic activity of certain chromone series. In studies of 5-hydroxy-7-methoxy-1-benzopyran-4-one analogues, the 5-OH group was deemed critical for their activity against Artemia salina. This suggests its involvement in a key interaction with the biological target, possibly through hydrogen bonding or chelation.

Halogen Substituents: Halogens can modulate a molecule's electronic properties, lipophilicity, and metabolic fate. In SAR studies of a 4H-chromene series acting as antagonists for antiapoptotic Bcl-2 proteins, it was found that a 6-bromo substituent was not essential for bioactivity. The 6-position could be replaced with various alkyl groups without loss of, and in some cases with an increase in, activity. This indicates that for this particular biological target, steric bulk is tolerated at the 6-position, and the specific electronic contribution of the bromine is not a critical driver of affinity.

Significance of the 4-Oxo Functionality and Benzopyran Ring System

The benzopyran-4-one core is fundamental to the biological activity of this class of compounds. The γ-pyrone ring, containing the C-2/C-3 double bond and the 4-oxo group, is a key pharmacophoric element. The carbonyl group at the C-4 position acts as a hydrogen bond acceptor and a site of reactivity, making it crucial for interactions with various enzymes and receptors.

The planarity and electronic distribution of the bicyclic system are also vital. The conjugated system spanning the benzene and pyrone rings influences the molecule's ability to participate in π-π stacking interactions with biological targets. As previously noted, research on HIF-1 inhibitors showed that the intact benzopyran ring system was superior to simpler, non-fused analogues. This highlights that the rigid, fused-ring structure is not merely a scaffold but an active contributor to the molecule's biological function, correctly orienting the key substituents for optimal target engagement.

Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can play a pivotal role in its interaction with biological targets. For analogues of this compound, the presence of a chiral center at the 2-position of the chroman-4-one ring means that these compounds can exist as different stereoisomers, specifically enantiomers. Research into the biological activity of these enantiomers has revealed that their interaction with enzymes can be stereoselective, meaning that one enantiomer may exhibit significantly different potency compared to the other.

A notable example of this stereoselectivity is observed in the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase, by 2-alkyl-substituted chroman-4-one derivatives. Sirtuins are involved in various cellular processes, and their inhibitors are of interest in fields such as neurodegenerative disease and cancer research.

In a study focusing on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors, researchers synthesized and evaluated a series of compounds, including the enantiomers of 8-bromo-6-chloro-2-pentylchroman-4-one. nih.govacs.org This compound is an analogue of this compound, with a pentyl group at the 2-position and bromine and chlorine substituents on the benzopyran ring.

The individual enantiomers of 8-bromo-6-chloro-2-pentylchroman-4-one were separated and their inhibitory activities against SIRT2 were determined. The study found a discernible difference in potency between the two enantiomers. The (-)-enantiomer was found to be a more potent inhibitor of SIRT2 than the (+)-enantiomer. nih.govacs.org Specifically, the (-)-enantiomer exhibited an IC50 value of 1.5 μM, while the (+)-enantiomer had an IC50 value of 4.5 μM, indicating that the former is three times more potent. nih.govacs.orgresearchgate.net

Further investigation into the absolute configuration of these enantiomers suggested that the more active (-)-enantiomer likely possesses the S-configuration, while the less active (+)-enantiomer has the R-configuration. nih.gov This difference in inhibitory activity underscores the importance of the spatial orientation of the 2-alkyl substituent for effective binding to the active site of the SIRT2 enzyme. The precise arrangement of the pentyl group in the S-configuration appears to allow for a more favorable interaction with the target enzyme, leading to enhanced inhibition.

These findings highlight that even slight variations in the three-dimensional structure of 2-alkyl-1-benzopyran-4-one analogues can have a significant impact on their biological activity. This stereochemical sensitivity is a critical consideration in the design and development of potent and selective enzyme inhibitors based on the 1-benzopyran-4-one scaffold.

Interactive Data Table: Inhibitory Activity of 8-bromo-6-chloro-2-pentylchroman-4-one Enantiomers against SIRT2

| Compound | Enantiomer | Absolute Configuration (Likely) | IC50 (μM) nih.govacs.orgresearchgate.net |

| 8-bromo-6-chloro-2-pentylchroman-4-one | (-)-enantiomer | S | 1.5 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | (+)-enantiomer | R | 4.5 |

Mechanistic Investigations of 2 Propyl 1 Benzopyran 4 One Action

Identification and Validation of Molecular Targets

Currently, there is no specific information in the available literature identifying and validating the molecular targets of 2-Propyl-1-benzopyran-4-one. While other benzopyran-4-one derivatives have been investigated for their kinase inhibitory activity, specific targets for the 2-propyl variant have not been documented. nih.gov Future research would need to employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of this compound within the cell.

Elucidation of Cellular and Subcellular Pathways

The influence of this compound on specific cellular and subcellular pathways remains uncharacterized.

Modulation of Gene Expression and Protein Synthesis (e.g., Bcl-2, cyclins)

There is no available data to suggest that this compound modulates the expression of genes such as Bcl-2 or those encoding cyclins. The Bcl-2 family of proteins are crucial regulators of apoptosis, and their modulation by therapeutic agents is of significant interest in cancer research. nih.govnih.gov Similarly, cyclins are key regulators of the cell cycle. nih.gov Studies on other benzopyran derivatives have shown effects on apoptosis and cell cycle arrest, but these findings cannot be directly attributed to this compound. nih.gov

Interference with Signal Transduction Cascades (e.g., PLCβ, PKC, Src, ERK)

The effect of this compound on signal transduction cascades involving Phospholipase Cβ (PLCβ), Protein Kinase C (PKC), Src, and Extracellular signal-regulated kinase (ERK) has not been investigated. These pathways are fundamental in controlling cellular processes like proliferation, differentiation, and survival. wikipedia.orgnih.gov While some benzopyran analogs are known to interfere with kinase signaling, specific data for this compound is absent. nih.gov

Induction of Reactive Oxygen Species Generation

The capacity of this compound to induce the generation of reactive oxygen species (ROS) is currently unknown. ROS are highly reactive molecules that can cause cellular damage but also act as signaling molecules. wikipedia.orgnih.govnih.gov Their role in the mechanism of action of various therapeutic compounds is an area of active research. taylorandfrancis.com Without specific studies, it is not possible to determine if this compound influences cellular redox balance.

Ligand-Receptor Binding Dynamics and Allosteric Modulation

Detailed information on the ligand-receptor binding dynamics and potential allosteric modulation by this compound is not available. Understanding how a compound interacts with its receptor, including the kinetics of binding and the potential for allosteric effects, is crucial for drug development. nih.gov This information is typically obtained through biophysical techniques such as surface plasmon resonance and X-ray crystallography, which have not been reported for this specific compound.

Investigating Enzyme Binding and Catalytic Inhibition Profiles

The enzyme binding and catalytic inhibition profile of this compound has not been documented. Enzyme inhibition is a common mechanism of action for many drugs. wikipedia.org Determining whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of specific enzymes would require dedicated enzymatic assays. savemyexams.com

Computational Chemistry and Molecular Modeling of 2 Propyl 1 Benzopyran 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. Methods like Density Functional Theory (DFT) and Ab Initio calculations are foundational for predicting molecular structure, energy, and reactivity. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying organic molecules. nih.govmdpi.comnih.gov These calculations involve solving the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule.

The electronic structure of 2-Propyl-1-benzopyran-4-one dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwuxibiology.com The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. benthamopen.comresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.orgchemrxiv.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical potential. mdpi.comresearchgate.net

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com

Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. chemrxiv.org

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide these values, offering a detailed picture of the molecule's reactivity hotspots. nih.govdergipark.org.trmaterialsciencejournal.org For instance, the molecular electrostatic potential (MEP) map, derived from these calculations, visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential interactions.

Table 1: Representative Quantum Chemical Reactivity Descriptors for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.10 | Electron-accepting capacity |

| HOMO-LUMO Energy Gap | ΔE | 4.35 | Chemical reactivity and kinetic stability |

| Electronegativity | χ | 4.275 | Ability to attract electrons |

| Chemical Hardness | η | 2.175 | Resistance to charge transfer |

| Chemical Softness | S | 0.460 | Molecular polarizability |

| Electrophilicity Index | ω | 4.192 | Propensity to act as an electrophile |

The flexibility of the propyl group at the C2 position of the benzopyran ring allows this compound to adopt multiple three-dimensional shapes, or conformations. Conformational analysis computationally explores these different arrangements to identify the most stable, low-energy states. organicchemistrytutor.comnih.gov By systematically rotating the rotatable bonds (dihedral angles) of the propyl chain, a potential energy surface (PES) can be generated. researchgate.net This landscape maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers.

The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum energy conformation is crucial, as it often represents the most likely shape of the molecule when interacting with a biological target. nih.gov However, other low-energy conformers may also be biologically relevant. This analysis provides essential geometric information for subsequent docking and molecular dynamics studies.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govmdpi.com For this compound, docking simulations can identify potential protein targets and elucidate the molecular basis of its biological activity. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for numerous possible poses. nih.gov

Once a binding pose is predicted, a detailed analysis of the interactions between the ligand and the protein is performed. This profiling identifies the specific types of non-covalent forces that stabilize the complex. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like hydroxyl groups) and acceptors (like the carbonyl oxygen of the benzopyranone ring).

Hydrophobic Interactions: Occur between nonpolar regions, such as the propyl group and the benzene (B151609) ring of the ligand, and hydrophobic amino acid residues (e.g., Leucine, Valine) in the protein's active site. cambridgemedchemconsulting.com

π-π Stacking: Aromatic interactions between the benzopyran ring system and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. cambridgemedchemconsulting.com

Van der Waals Forces: General attractive or repulsive forces between atoms.

Understanding this interaction profile is fundamental to explaining the ligand's specificity and affinity for its target. nih.govplos.org

Active site mapping involves identifying the key amino acid residues within the protein's binding pocket that are crucial for ligand recognition and binding. nih.gov Docking simulations map the ligand's functional groups onto these residues. The predicted binding pose reveals the precise three-dimensional arrangement of the ligand within this site. The quality of a pose is evaluated by a scoring function, which yields a numerical value (e.g., in kcal/mol) representing the predicted binding affinity. Poses with lower energy scores are considered more favorable. mdpi.com

Table 2: Representative Ligand-Protein Interactions for this compound Docked into a Hypothetical Kinase Active Site (Illustrative Data)

| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen (C4=O) | LYS 85 (Backbone NH) | Hydrogen Bond | 2.9 |

| Propyl Group | LEU 132 | Hydrophobic | 3.8 |

| Propyl Group | VAL 90 | Hydrophobic | 4.1 |

| Benzene Ring | PHE 150 | π-π Stacking | 4.5 |

| Pyran Oxygen (O1) | SER 135 (Sidechain OH) | Hydrogen Bond | 3.1 |

Molecular Dynamics Simulations for Dynamic Interaction Studies

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations study the system's evolution over time. frontiersin.orgmdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. uva.nl This approach provides a dynamic view of the binding process, revealing the stability of the docked pose and conformational changes in both the ligand and the protein upon binding. rsc.org

By simulating the complex in a realistic environment (e.g., solvated in water at a specific temperature and pressure), MD can be used to:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over a period of nanoseconds to microseconds.

Analyze Conformational Changes: Observe how the protein structure adapts to the presence of the ligand and how the ligand's flexible propyl chain behaves within the binding pocket.

Calculate Binding Free Energy: Employ advanced computational methods like MM/PBSA or free energy perturbation to obtain a more accurate estimation of the binding affinity than that provided by docking scoring functions.

MD simulations offer a more profound understanding of the molecular recognition process, bridging the gap between static structures and dynamic biological function.

Free Energy Perturbation (FEP) Studies for Relative Binding Affinities

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics that is used to calculate the difference in free energy between two related states. In medicinal chemistry, it is a powerful tool for accurately predicting the relative binding affinities of a series of congeneric ligands to a common protein target. The method involves creating a non-physical, thermodynamic cycle that connects the binding of two different ligands (e.g., Ligand A and Ligand B) to a receptor. By simulating the "perturbation" or alchemical transformation of Ligand A into Ligand B both in solution and when bound to the protein, the difference in the free energy of binding (ΔΔG) can be calculated.

While specific FEP studies focused solely on this compound are not widely available in peer-reviewed literature, the methodology is broadly applied to similar heterocyclic scaffolds. A hypothetical FEP study on a series of 2-alkyl-1-benzopyran-4-one derivatives could be used to predict how modifications to the propyl group at the C2 position affect binding affinity to a specific enzyme, such as a kinase or a polymerase. The study would provide quantitative predictions that can prioritize which analogs to synthesize and test experimentally.

For instance, a research program might aim to optimize the interactions of this compound within a hydrophobic pocket of its target protein. FEP calculations could assess the energetic consequences of altering the length or branching of the alkyl chain.

Table 1: Hypothetical FEP Results for the Relative Binding Affinity of 2-Alkyl-1-benzopyran-4-one Analogs

This table illustrates potential outcomes from an FEP study, comparing analogs to the parent compound, this compound. A negative ΔΔG value indicates a predicted improvement in binding affinity.

| Compound Modification (C2-substituent) | Calculated ΔΔG vs. Propyl (kcal/mol) | Predicted Change in Affinity | Rationale for Change |

| Ethyl | +0.65 | Weaker | Loss of favorable hydrophobic contacts in the binding pocket. |

| Propyl (Reference) | 0.00 | Reference | Baseline interaction. |

| Isopropyl | -0.45 | Stronger | Improved shape complementarity and van der Waals interactions due to branching. |

| Butyl | -0.95 | Stronger | Increased hydrophobic interactions by extending deeper into the binding pocket. |

| Cyclopropyl | -0.20 | Stronger | Rigid structure offers a favorable conformational entropy profile upon binding. |

These predictive insights from FEP are invaluable for guiding synthetic chemistry efforts, allowing researchers to focus resources on compounds with the highest probability of success.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. A QSAR model is a mathematical equation that quantitatively describes this relationship, enabling the prediction of activity for new, untested molecules based solely on their chemical structure.

The development of a QSAR model for a series of this compound derivatives would begin with a dataset of compounds for which a specific biological activity (e.g., IC₅₀ value against a cancer cell line) has been experimentally measured. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial atomic charges.

Hydrophobic properties: LogP (the logarithm of the octanol-water partition coefficient).

Steric properties: Molecular weight, molecular volume, surface area.

Topological properties: Connectivity indices that describe branching and shape.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that best correlates a combination of these descriptors with the observed biological activity. For example, a hypothetical QSAR model for the anti-proliferative activity of this compound analogs might yield an equation like:

pIC₅₀ = 0.55 * LogP - 0.02 * (Molecular_Surface_Area) + 1.25 * (Num_H_Bond_Donors) + 2.10

This equation would suggest that activity increases with greater hydrophobicity (LogP) and more hydrogen bond donors, but decreases with a larger molecular surface area. Such a model can then be used to perform virtual screening of a library of proposed structures to identify candidates for synthesis.

Table 2: Example Dataset for a QSAR Model of this compound Analogs

This table presents hypothetical data used to construct a QSAR model. It includes calculated molecular descriptors and both experimental and model-predicted biological activities (pIC₅₀ = -log(IC₅₀)).

| Compound ID | C2-Substituent | LogP | Molecular Surface Area (Ų) | Num_H_Bond_Donors | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | Propyl | 3.15 | 340.5 | 0 | 5.85 | 5.81 |

| 2 | Ethyl | 2.62 | 325.1 | 0 | 5.50 | 5.51 |

| 3 | Butyl | 3.68 | 358.2 | 0 | 6.10 | 6.15 |

| 4 | Hydroxypropyl | 2.55 | 355.0 | 1 | 6.80 | 6.82 |

| 5 | Phenyl | 4.05 | 385.3 | 0 | 5.75 | 5.79 |

By validating the predictive power of the QSAR model, researchers can efficiently navigate vast chemical spaces to identify novel this compound derivatives with potentially superior biological profiles.

Natural Occurrence and Biosynthetic Pathways of 2 Propyl 1 Benzopyran 4 One Analogues

Isolation from Fungal Sources (e.g., Cladosporium sp.)

The genus Cladosporium is recognized for its prolific production of a wide array of secondary metabolites, including various polyketides. While the direct isolation of 2-propyl-1-benzopyran-4-one from Cladosporium species has not been definitively reported in the available literature, these fungi are known to produce a significant diversity of structurally related compounds, such as coumarins and isocoumarins nih.govresearchgate.netsemanticscholar.org. This metabolic versatility suggests that the enzymatic machinery for the synthesis of chromone (B188151) scaffolds is present within this fungal genus.

Further evidence for the fungal production of 2-propylchromone analogues comes from the isolation of (5R,7R)-5,7-dihydroxy-2-propyl-5,6,7,8-tetrahydro-4H-chromen-4-one from the endolichenic fungus Daldinia sp. nih.gov. This discovery underscores the capability of fungi to synthesize chromone derivatives bearing a propyl group at the C-2 position. The structural similarity of this compound to this compound points towards a shared biosynthetic origin, likely involving a common polyketide precursor. The diverse range of secondary metabolites isolated from Cladosporium and related fungi suggests that further investigation into their metabolic profiles could yet reveal the presence of this compound or its immediate precursors.

Table 1: Examples of Chromone and Related Metabolites from Fungal Sources

| Compound Name | Fungal Source | Reference |

|---|---|---|

| (5R,7R)-5,7-dihydroxy-2-propyl-5,6,7,8-tetrahydro-4H-chromen-4-one | Daldinia sp. | nih.gov |

| Various coumarins and isocoumarins | Cladosporium sp. | nih.govresearchgate.netsemanticscholar.org |

| Xylophilum A (a cladosporol (B1242795) derivative) | Cladosporium xylophilum | nih.gov |

| 2-(12S-hydroxypropyl)-3-hydroxy-methyl-6-hydroxy-7-methoxychromone | Aspergillus sydowii #2B | nih.gov |

Identification in the Plant Kingdom (e.g., Granulosin – 7,8-(methylenedioxy)-2-propylchromone)

In the plant kingdom, a notable analogue of this compound is Granulosin. This compound, structurally identified as 2-propyl-7,8-(methylenedioxy)chromone, has been successfully isolated from the bark of the plant Galipea granulosa nih.gov. The presence of the methylenedioxy bridge at the C-7 and C-8 positions is a common structural feature in many plant-derived natural products and is typically formed through the enzymatic modification of adjacent hydroxyl groups.

The isolation of Granulosin from Galipea granulosa provides clear evidence of the occurrence of 2-propylchromone derivatives in higher plants nih.gov. While phytochemical investigations of other plant genera, such as Goniothalamus, have yielded a rich diversity of other secondary metabolites like styryl-lactones and alkaloids, the presence of Granulosin has been specifically documented in Galipea nih.govum.edu.mymdpi.comnih.govscienceasia.orgresearchgate.net. The structural characteristics of Granulosin, particularly the 2-propyl side chain, suggest a biosynthetic pathway that utilizes a butyryl-CoA starter unit in the initial steps of polyketide chain assembly.

Table 2: Natural Occurrence of Granulosin

| Compound Name | Plant Source | Plant Part | Reference |

|---|---|---|---|

| Granulosin (2-propyl-7,8-(methylenedioxy)chromone) | Galipea granulosa | Bark | nih.gov |

Proposed Biosynthetic Routes for this compound and Related Natural Chromones

The biosynthesis of this compound and its naturally occurring analogues is proposed to proceed via the polyketide pathway. This pathway involves the head-to-tail condensation of acyl-CoA units, catalyzed by polyketide synthases (PKSs) nih.govmdpi.comrsc.org. The assembly of the chromone core is believed to be initiated by a specific starter unit, followed by the sequential addition of extender units, most commonly malonyl-CoA nih.govwisc.edu.

For the formation of this compound, the proposed biosynthetic route commences with a butyryl-CoA starter unit. This four-carbon starter unit provides the propyl side chain at the C-2 position of the final chromone structure. The butyryl-CoA is then extended by the addition of three malonyl-CoA units in a series of decarboxylative condensation reactions. This chain elongation process results in a linear heptaketide intermediate.

Following the assembly of the polyketide chain, the intermediate undergoes a series of cyclization and aromatization reactions to form the characteristic benzopyran-4-one ring system. The specific folding of the polyketide chain and the subsequent enzymatic modifications, such as hydroxylation, methylation, and, in the case of Granulosin, the formation of a methylenedioxy bridge, lead to the diverse array of naturally occurring 2-propylchromone analogues. The biosynthesis of xanthones in fungi and lichens also follows a polyketide pathway, further highlighting the versatility of this biosynthetic machinery in producing a wide range of aromatic compounds mdpi.com.

Table 3: Proposed Biosynthetic Precursors for this compound

| Biosynthetic Step | Precursor/Intermediate | Enzyme Type (Proposed) |

|---|---|---|

| Initiation (Starter Unit) | Butyryl-CoA | Polyketide Synthase (PKS) |

| Elongation (Extender Units) | Malonyl-CoA (3 units) | Polyketide Synthase (PKS) |

| Polyketide Chain Formation | Linear Heptaketide | Polyketide Synthase (PKS) |

| Cyclization and Aromatization | --- | Cyclase/Aromatase |

| Final Product | This compound | --- |

Advanced Analytical Methodologies in Research on 2 Propyl 1 Benzopyran 4 One

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics and Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like 2-Propyl-1-benzopyran-4-one. The liquid chromatography stage separates the compound from a complex matrix based on its physicochemical properties, after which mass spectrometry provides highly sensitive detection and structural information.

In metabolomics studies, LC-MS is employed to identify and quantify metabolites of a parent compound within biological samples. Untargeted metabolomics aims to measure all detectable metabolites, while targeted methods focus on analyzing a predefined list of molecules. When applied to this compound, LC-MS can track its metabolic fate, identifying products of oxidation, reduction, or conjugation reactions within an organism.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides extremely accurate mass measurements (typically <5 ppm error). This precision allows for the determination of the elemental composition of the parent ion and its fragments, greatly enhancing the confidence in compound identification. For this compound (C₁₂H₁₂O₂), HRMS can distinguish it from other isobaric compounds, which have the same nominal mass but different elemental formulas.

Key Research Findings from LC-HRMS Analysis:

Accurate Mass Determination: Provides the experimental mass of the protonated molecule [M+H]⁺, which can be compared against the theoretical mass for unambiguous formula confirmation.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation. The resulting fragment ions provide clues to the molecule's substructures, such as the loss of the propyl group or cleavages within the benzopyranone ring system.

Quantitative Analysis: LC-MS is used for the absolute quantification of the analyte, often by comparing the peak area ratio of the target compound to a corresponding isotopically labeled internal standard. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₃O₂⁺ | 189.0910 |

| [M+Na]⁺ | C₁₂H₁₂O₂Na⁺ | 211.0729 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for the separation and identification of volatile and thermally stable compounds. nih.gov The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.

While this compound has a moderate molecular weight, its volatility may be sufficient for GC-MS analysis, particularly at elevated temperatures. This technique is especially useful for analyzing its presence in essential oils, food aromas, or environmental samples where it might be part of a complex mixture of volatile organic compounds (VOCs). researchgate.netnih.gov Solid-phase microextraction (SPME) is often used as a solvent-free sample preparation technique to extract and concentrate volatile analytes from a sample matrix before GC-MS analysis. mdpi.com

Key Research Findings from GC-MS Analysis:

Identification in Complex Mixtures: GC-MS can identify this compound by matching its mass spectrum with established spectral libraries (e.g., NIST, Wiley).

Structural Information: The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in structural confirmation. Key fragments would likely correspond to the molecular ion (M⁺), loss of the alkyl side chain, and characteristic ions from the benzopyranone core.

Quantitative and Semi-Quantitative Analysis: The peak area of the compound in the chromatogram is proportional to its concentration, allowing for quantification against a calibration curve.

Table 2: Predicted GC-MS Fragmentation Pattern for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Relative Abundance |

|---|---|---|

| 188 | [M]⁺ (Molecular Ion) | Moderate |

| 145 | [M-C₃H₇]⁺ | High |

| 121 | [C₈H₅O]⁺ (Benzofuran cation) | High |

Spectrophotometric Methods for Quantitative Analysis and Complex Formation Studies

UV-Visible spectrophotometry is a robust, accessible, and widely used technique for the quantitative analysis of compounds containing chromophores—parts of a molecule that absorb light. The benzopyranone core of this compound contains a conjugated system of double bonds, which absorbs ultraviolet (UV) light at specific wavelengths.